

structure elucidation of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-(1,3-oxazol-5-yl)benzenesulfonyl
Chloride

Cat. No.: B1272754

[Get Quote](#)

An In-depth Technical Guide to the Structure Elucidation of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure elucidation of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride**, a key intermediate in medicinal chemistry. The document details the spectroscopic data and experimental protocols used to confirm the molecule's structure.

Molecular Structure and Properties

4-(1,3-oxazol-5-yl)benzenesulfonyl chloride is a heterocyclic compound with the molecular formula $C_9H_6ClNO_3S$ and a molecular weight of 243.67 g/mol .^[1] Its structure consists of a benzenesulfonyl chloride moiety substituted at the para position with a 1,3-oxazole ring. The sulfonyl chloride group is a reactive functional group, making this compound a valuable building block in the synthesis of various sulfonamide derivatives with potential therapeutic applications.

Below is a diagram illustrating the chemical structure of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride**, with atoms numbered for reference in the NMR spectral assignments.

Caption: Chemical structure of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride** with atom numbering.

Spectroscopic Data for Structure Elucidation

The structural confirmation of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride** is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR		Data
Chemical Shift (δ ppm)	Multiplicity	
7.50 - 8.50	m	
8.10 - 8.30	s	
¹³C NMR		Data
Chemical Shift (δ ppm)	Assignment	
~125	C-SO₂Cl (C1')	
140 - 160	Oxazole-C (C2, C4, C5)	

Note: The provided NMR data is based on typical chemical shift ranges for similar structures. Precise, experimentally determined values with coupling constants would be required for unambiguous assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Frequency (cm ⁻¹)	Intensity	Assignment
~1360	Strong	S=O Asymmetric Stretch
~1170	Strong	S=O Symmetric Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/z	Relative Intensity (%)	Assignment
243.67	-	[M] ⁺ (Molecular Ion)
208.67	-	[M-Cl] ⁺
179.67	-	[M-SO ₂] ⁺
144.61	-	[M-SO ₂ Cl] ⁺

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and characterization of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride**.

Synthesis

A general method for the synthesis of similar aryl sulfonyl chlorides involves the chlorosulfonation of the corresponding aryl-oxazole precursor.

Materials:

- 5-(4-aminophenyl)-1,3-oxazole
- Chlorosulfonic acid
- Thionyl chloride

- Dichloromethane (DCM)
- Sodium bicarbonate
- Anhydrous sodium sulfate
- Ice

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool chlorosulfonic acid in an ice bath.
- Slowly add 5-(4-aminophenyl)-1,3-oxazole to the cooled chlorosulfonic acid while maintaining the temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.
- Carefully pour the reaction mixture onto crushed ice.
- Extract the aqueous mixture with dichloromethane.
- Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
- Dry the organic layer over anhydrous sodium sulfate and filter.
- Remove the solvent under reduced pressure to obtain the crude **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride**.
- The crude product can be further purified by recrystallization or column chromatography.

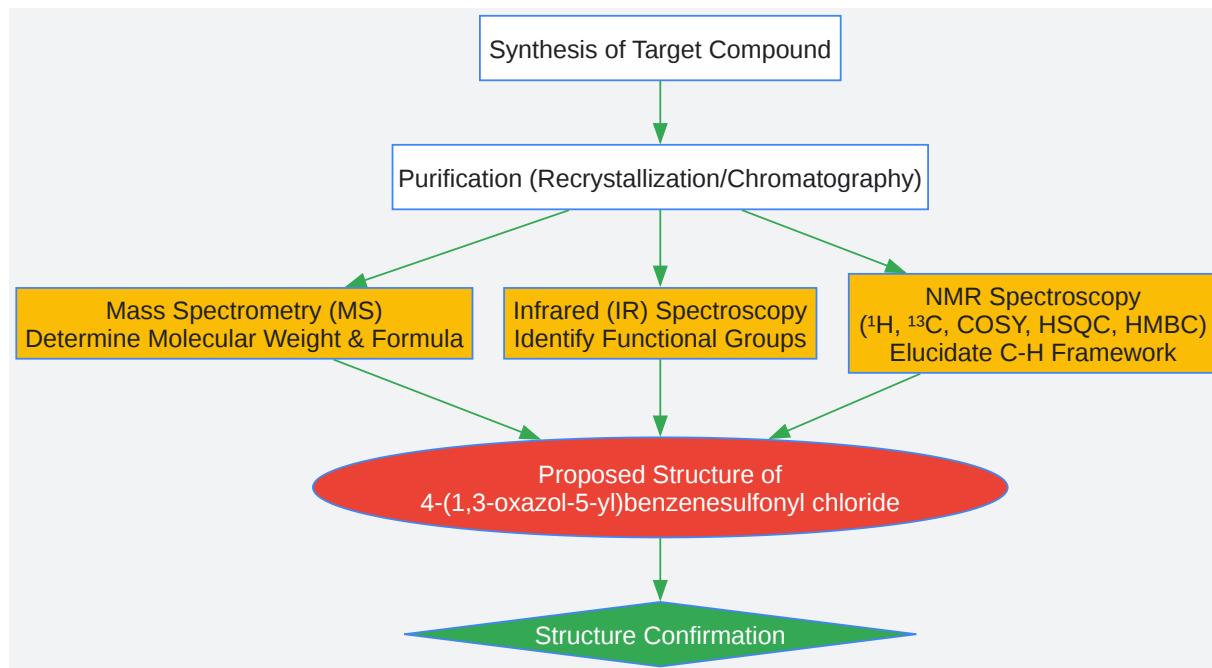
Spectroscopic Analysis

3.2.1. NMR Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) or deuterated dimethyl sulfoxide ($DMSO-d_6$).

- Instrumentation: Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

3.2.2. IR Spectroscopy


- Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk. Alternatively, for an Attenuated Total Reflectance (ATR) setup, place a small amount of the solid sample directly on the ATR crystal.
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

3.2.3. Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
- Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to support the proposed structure.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow for the structure elucidation of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride**.

[Click to download full resolution via product page](#)

Caption: Workflow for the structure elucidation of the target compound.

This technical guide provides a foundational understanding of the methods and data involved in the structure elucidation of **4-(1,3-oxazol-5-yl)benzenesulfonyl chloride**. For definitive structural confirmation, it is essential to rely on experimentally obtained, high-resolution spectroscopic data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-(1,3-Oxazol-5-yl)benzenesulfonyl chloride - Amerigo Scientific [amerigoscientific.com]

- To cite this document: BenchChem. [structure elucidation of 4-(1,3-oxazol-5-yl)benzenesulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1272754#structure-elucidation-of-4-1-3-oxazol-5-yl-benzenesulfonyl-chloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com